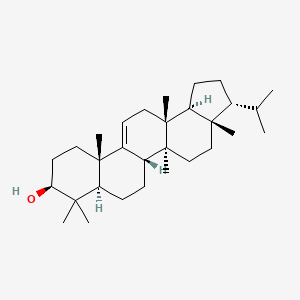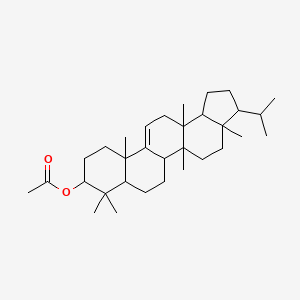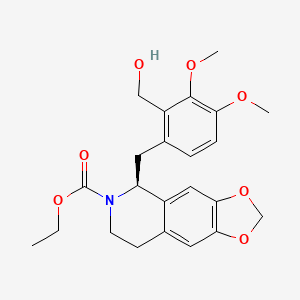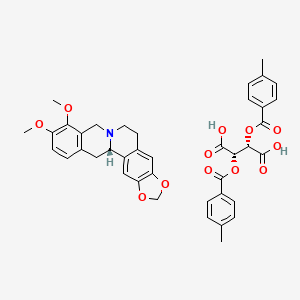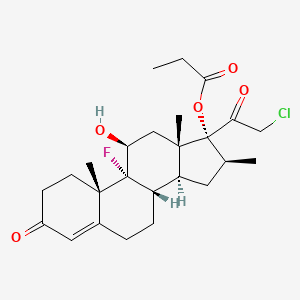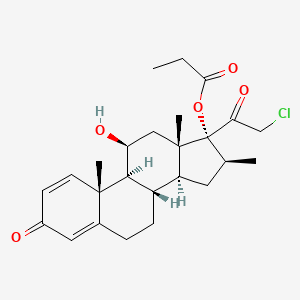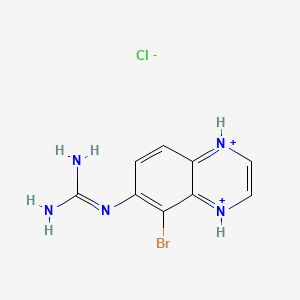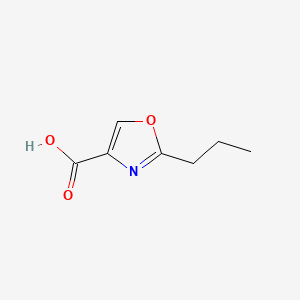
Desethyl methyl etodolac
Descripción general
Descripción
Desethyl Methyl Etodolac is a compound related to Etodolac, a non-steroidal anti-inflammatory drug (NSAID) used for pain and inflammation associated with rheumatoid arthritis . It has a molecular formula of C16H19NO3 and a molecular weight of 273.33 .
Synthesis Analysis
The synthesis of etodolac and its related compounds involves several steps. One method uses 7-ethyl Indole as a starting material to react with ethyl 2- ( (ethoxycarbosulfanyl) thio) acetate and then is reduced by a reducing agent to prepare the important etodolac intermediate .Molecular Structure Analysis
The molecular structure of Desethyl Methyl Etodolac is characterized by a molecular formula of C16H19NO3 .Chemical Reactions Analysis
Etodolac and its related compounds undergo various chemical reactions. For instance, in one study, different amino acid methyl esters were conjugated to etodolac to create mutual prodrugs. The synthesized prodrugs are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) .Physical And Chemical Properties Analysis
Desethyl Methyl Etodolac has a molecular weight of 273.33 . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Hydrophilic Gel Formulations for Dermal Application
Research indicates that hydrophilic gel formulations of etodolac, incorporating terpenes as enhancers, could provide an alternative route for administration, potentially reducing gastrointestinal disturbances associated with oral intake. Anethole, a hydrophobic terpene, significantly enhanced the absorption of etodolac through the skin, suggesting that topical formulations could be a viable alternative for achieving high drug concentrations at the application site (Tas et al., 2007).
Transethosome-based Transdermal Delivery
A study on etodolac-loaded transethosomes aimed to design an alternative delivery system to mitigate side effects like gastrointestinal irritation and ulcerative colitis associated with oral administration. The formulation showed promising characteristics such as optimal entrapment efficiency and controlled drug release, indicating its potential for transdermal delivery in treating inflammatory diseases (Gondkar et al., 2017).
Solubility Enhancement
Efforts to enhance the solubility of etodolac, a poorly water-soluble drug, have been made by using various cyclodextrins. This approach aims to improve the drug's physicochemical properties, potentially increasing its bioavailability and therapeutic efficacy (Naito et al., 2013).
Cyclodextrin Complexation
Research on complexing etodolac with cyclodextrins suggests that this method can enhance the aqueous solubility and dissolution rate of etodolac. This strategy may improve oral bioavailability and reduce gastrointestinal irritation, thus enhancing patient compliance (Ammar et al., 2013).
Nanosuspension-based Gel for Dermal Delivery
A study developed etodolac nanosuspension-based gels for transdermal delivery, aiming to provide a noninvasive route for drug administration with sustained release and reduced dosing frequency. This formulation showed enhanced bioavailability and therapeutic effects in treating arthritis, highlighting its potential for clinical application (Salah et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSFORLYLNCXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732111 | |
| Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desethyl methyl etodolac | |
CAS RN |
109518-47-0 | |
| Record name | Desethyl methyl etodolac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109518470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL ETODOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13A700KGO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)
![Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566218.png)
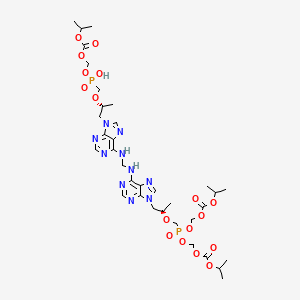
![(2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol](/img/structure/B566222.png)
